N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenoxypropanamide
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Overview
Description
The compound “N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenoxypropanamide” is an organic compound containing a furan ring, a phenoxy group, and an amide group. Furan is a heterocyclic compound with a 5-membered aromatic ring with four carbon atoms and one oxygen . The phenoxy group is a functional group that consists of a benzene ring bonded to an oxygen atom . An amide group consists of a carbonyl group (C=O) bonded to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the furan ring, the phenoxy group, and the amide group. Each of these functional groups has distinct reactivity patterns in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .Scientific Research Applications
Pharmacokinetics and Metabolism
N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenoxypropanamide, as part of prodrug and active metabolite research, has been studied for its pharmacokinetics and metabolism in relation to diseases like African trypanosomiasis, Pneumocystis carinii pneumonia, and malaria. These studies involve understanding how the drug is absorbed, metabolized, and excreted in the body, highlighting its potential effectiveness and limitations in treating the mentioned diseases. For instance, DB289, a prodrug related to N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenoxypropanamide, demonstrated significant activity against these diseases but faced challenges in terms of oral availability and systemic bioavailability due to first-pass metabolism and hepatic retention (Midgley et al., 2007).
Antiprotozoal Activity
Research on N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenoxypropanamide also extends to its antiprotozoal activity, with studies focusing on its effectiveness against Trypanosoma b.rhodesiense and Plasmodium falciparum, which are responsible for diseases such as trypanosomiasis and malaria, respectively. These studies contribute to the development of novel treatments for protozoal infections, showcasing the compound's potential in creating effective therapeutic agents (Ismail et al., 2003).
DNA-Binding Affinity
Another aspect of research on N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenoxypropanamide focuses on its interaction with DNA, specifically its DNA-binding affinity. Studies in this area aim to understand how the compound interacts with the DNA's minor groove, affecting its structure and function. This research is crucial for developing drugs that target DNA processes, potentially leading to treatments for diseases caused by DNA mutations or malfunctions (Laughton et al., 1995).
Synthesis and Chemical Reactivity
Research also covers the synthesis and chemical reactivity of N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenoxypropanamide and its derivatives. These studies are foundational for developing new chemical entities with potential therapeutic applications, exploring various synthetic routes, and understanding the compound's reactivity towards different chemical transformations. This knowledge is essential for designing drugs with improved efficacy, reduced side effects, and specific targeting mechanisms (Velupillai et al., 2015).
Mechanism of Action
Target of Action
The compound contains a furan ring, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen. Compounds containing furan rings have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Furan derivatives have been found to interact with a variety of biochemical pathways, depending on their specific structure and the presence of other functional groups .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. If the compound does indeed have antiviral, anti-inflammatory, or anticancer properties as suggested by the presence of the furan ring, then it could potentially inhibit viral replication, reduce inflammation, or inhibit cancer cell growth .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-12(21-13-7-4-3-5-8-13)16(18)17-11-15(19-2)14-9-6-10-20-14/h3-10,12,15H,11H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAZBEXGWLANQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C1=CC=CO1)OC)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.